molecular formula C16H16O3 B14731099 1,2-Bis(3-methoxyphenyl)ethanone CAS No. 6266-57-5

1,2-Bis(3-methoxyphenyl)ethanone

Cat. No.: B14731099
CAS No.: 6266-57-5
M. Wt: 256.30 g/mol
InChI Key: FBXWRCMGXUGQIL-UHFFFAOYSA-N
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Description

1,2-Bis(3-methoxyphenyl)ethanone is an organic compound with the molecular formula C16H16O3 It is a derivative of ethanone, where two 3-methoxyphenyl groups are attached to the ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(3-methoxyphenyl)ethanone can be synthesized through several methods. One common method involves the reaction of 3-methoxybenzaldehyde with acetophenone in the presence of a base such as potassium hydroxide (KOH). The reaction is typically carried out under reflux conditions with ethanol as the solvent. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The methoxy groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Bis(3-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-methoxyphenyl)ethanone involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The methoxy groups play a crucial role in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-methoxyphenyl)ethanone: Similar structure but with methoxy groups at the 4-position.

    1,2-Bis(2-methoxyphenyl)ethanone: Methoxy groups at the 2-position.

    3-Methoxyacetophenone: A simpler structure with only one methoxyphenyl group.

Uniqueness

1,2-Bis(3-methoxyphenyl)ethanone is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

6266-57-5

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

1,2-bis(3-methoxyphenyl)ethanone

InChI

InChI=1S/C16H16O3/c1-18-14-7-3-5-12(9-14)10-16(17)13-6-4-8-15(11-13)19-2/h3-9,11H,10H2,1-2H3

InChI Key

FBXWRCMGXUGQIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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